N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-(2-Methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone with a 2-methoxyphenyl group attached to the amide nitrogen and a 4-isopropylphenoxy substituent on the acetamide chain. This compound belongs to a broader class of phenoxyacetamides, which are studied for diverse pharmacological activities, including anticancer, anti-inflammatory, and receptor-modulating properties. Its structure facilitates interactions with biological targets such as tubulin, adenosine receptors, and ion channels, depending on substituent variations .
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H21NO3/c1-13(2)14-8-10-15(11-9-14)22-12-18(20)19-16-6-4-5-7-17(16)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |
InChI Key |
YQYVQBQVXQHTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:
Formation of the phenoxyacetamide moiety: This can be achieved by reacting 4-(propan-2-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 4-(propan-2-yl)phenoxyacetic acid.
Amidation reaction: The 4-(propan-2-yl)phenoxyacetic acid is then reacted with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) on the phenyl ring undergoes oxidation under controlled conditions. For example:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Methoxy oxidation | KMnO₄, H₂SO₄ (acidic conditions) | Conversion to hydroxyl group (-OH) |
This reaction proceeds via cleavage of the methyl group, forming a quinone intermediate in acidic media.
Reduction Reactions
The acetamide carbonyl (C=O) is reducible to secondary amines:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Carbonyl reduction | LiAlH₄, THF, 0–25°C | Conversion to -CH₂-NHR | |
| Catalytic hydrogenation | H₂, Pd/C, ethanol | Partial reduction to alcohol intermediates |
Reduction selectivity depends on steric hindrance from the isopropyl group .
Substitution Reactions
Electrophilic substitution occurs on both aromatic rings:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro group (-NO₂) at para positions | |
| Halogenation | Cl₂, FeCl₃ | Chlorination at activated ring sites |
The methoxyphenyl ring is more reactive toward electrophiles due to electron-donating effects.
Hydrolysis Reactions
The acetamide bond undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Cleavage to carboxylic acid and amine | |
| Basic hydrolysis | NaOH (10%), 80°C | Sodium carboxylate and aniline derivative |
Reaction Pathways and Selectivity
-
Steric Effects : The isopropyl group on the phenoxy ring hinders nucleophilic attack at the adjacent oxygen atom .
-
Electronic Effects : The methoxy group directs electrophiles to ortho/para positions on its phenyl ring, while the acetamide carbonyl activates the adjacent methylene group for nucleophilic substitution.
Stability Under Reaction Conditions
-
Thermal Stability : Decomposition occurs above 200°C, releasing CO and aromatic byproducts .
-
pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic environments.
Comparative Reactivity
The compound’s reactivity differs from analogs due to its unique substituents:
| Feature | Impact on Reactivity |
|---|---|
| Methoxyphenyl group | Enhances electrophilic substitution rates |
| Isopropyl phenoxy | Reduces solubility in polar solvents |
| Acetamide linker | Facilitates hydrolysis and reduction reactions |
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it is used as a receptor ligand, it may bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Anticancer Activity
Several acetamide derivatives share structural similarities with the target compound but exhibit distinct substituents that influence their anticancer potency:
Key Findings :
Anti-Inflammatory and Analgesic Activity
Thiazolidinedione (TZD) and TRPA1 antagonist derivatives highlight substituent-driven activity modulation:
Key Findings :
- HC-030031 () shares the 4-isopropylphenyl group with the target compound but replaces the acetamide chain with a purine-dione moiety, enabling TRPA1 blockade .
- Compound 73 () incorporates a TZD ring, which enhances anti-inflammatory activity through PPAR-γ modulation, a pathway distinct from the target compound’s presumed mechanisms .
Receptor Binding and Selectivity
A2A adenosine receptor agonists and calcium channel stabilizers demonstrate structural nuances affecting receptor affinity:
Key Findings :
Biological Activity
N-(2-methoxyphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C₁₈H₂₁NO₃
- Molecular Weight : 299.36 g/mol
The structure includes a methoxyphenyl group and a phenoxy group, which are significant for its biological interactions.
The biological activity of this compound is attributed to its interaction with various biological targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which can affect metabolic pathways and lead to therapeutic effects. For instance, it has been studied for its potential to inhibit phospholipase A2, which is involved in inflammatory processes.
- Receptor Modulation : It may bind to certain receptors, modulating their activity and contributing to pharmacological effects .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
Anticancer Activity
Research has indicated that this compound may exhibit significant anticancer activity. In vitro studies have shown:
- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), with IC₅₀ values indicating effective inhibition of cell proliferation .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 3.84 | Induction of apoptosis |
| HT-29 | 1.7 | Cell cycle arrest at G1 phase |
This suggests that the compound may induce apoptosis and disrupt the cell cycle in cancer cells, making it a potential candidate for cancer therapy.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, indicating that this compound could also possess such activities.
Case Studies and Research Findings
- Inhibition of T3SS in Pseudomonas aeruginosa :
- Neuroprotective Effects :
- Structure-Activity Relationship Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
